Crystallographic Conformation Comparison
X-ray crystallographic analysis definitively establishes that scopolamine N-oxide hydrobromide monohydrate adopts a unique chair conformation where the N-methyl group is forced into an axial position and the amine oxide function is equatorial [1]. This contrasts with scopolamine hydrobromide, where the N-methyl group is equatorial [2]. This structural divergence results from a weak hydrogen bond between the N-oxide oxygen and the epoxy oxygen in scopolamine N-oxide (distance 2.47 Å), a feature absent in scopolamine [3].
| Evidence Dimension | Crystallographic Conformation (Piperidine Ring N-Methyl Orientation) |
|---|---|
| Target Compound Data | N-methyl group: Axial; Amine oxide: Equatorial. Distance between N and epoxy oxygen: 2.47 Å. |
| Comparator Or Baseline | Scopolamine hydrobromide: N-methyl group: Equatorial. No N-oxide hydrogen bond interaction. |
| Quantified Difference | Axial vs. Equatorial N-methyl orientation; Presence of an intramolecular N-oxide···epoxy oxygen hydrogen bond in the target compound. |
| Conditions | X-ray crystallography on crystalline salts; Huber et al., 1971 and Pauling & Petcher, 1969. |
Why This Matters
For structural biology applications, the distinct solid-state conformation dictates molecular recognition at the receptor binding site, meaning computational docking models derived from scopolamine cannot be accurately applied to scopolamine N-oxide.
- [1] Huber CS, Fodor G, Mandava N. Absolute Configuration of Scopolamine N-Oxide and of Related Compounds. Canadian Journal of Chemistry. 1971;49:3258. View Source
- [2] Pauling PJ, Petcher TJ. The Crystal Structure of Hyoscine Hydrobromide. Chemical Communications. 1969;(18):1001-1002. View Source
- [3] Huber CS, Fodor G, Mandava N. Absolute Configuration of Scopolamine N-Oxide and of Related Compounds. Canadian Journal of Chemistry. 1971;49:3258. View Source
